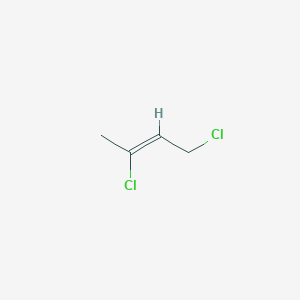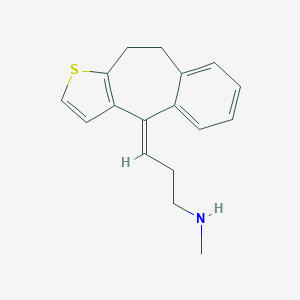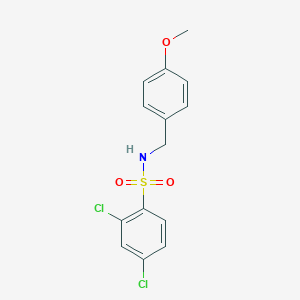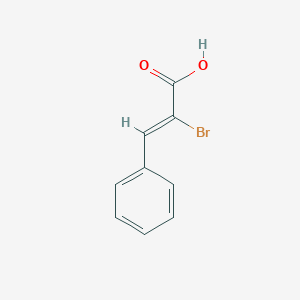
9-Octadecen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Octadecen-1-amine, also known as oleylamine, is an organic compound with the molecular formula C18H37N. It is a long-chain primary amine derived from oleic acid, a monounsaturated fatty acid. This compound is characterized by its unsaturated carbon chain and amine functional group, making it a versatile chemical in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 9-Octadecen-1-amine can be synthesized through the hydrogenation of oleic acid, followed by amination. The process typically involves the following steps:
Hydrogenation: Oleic acid is hydrogenated to produce stearic acid.
Amination: Stearic acid is then reacted with ammonia or an amine source under high temperature and pressure to yield this compound.
Industrial Production Methods: In industrial settings, this compound is produced using a similar approach but on a larger scale. The process involves continuous hydrogenation and amination in reactors designed to handle high volumes and maintain consistent reaction conditions. Catalysts such as nickel or palladium are often used to enhance the efficiency of the hydrogenation step.
Analyse Des Réactions Chimiques
Types of Reactions: 9-Octadecen-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or hydroxylamines.
Reduction: The compound can be reduced to form saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Produces oxides or hydroxylamines.
Reduction: Yields saturated amines.
Substitution: Forms various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
9-Octadecen-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and stabilizer in the synthesis of nanoparticles. Its ability to form stable complexes with metal ions makes it valuable in catalysis and material science.
Biology: The compound is used in the preparation of lipid-based delivery systems for drugs and genetic material. Its biocompatibility and ability to interact with biological membranes are advantageous in biomedical research.
Medicine: this compound is explored for its potential in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: It is used as an emulsifier, corrosion inhibitor, and lubricant additive. Its surface-active properties make it suitable for various industrial applications, including cosmetics and personal care products.
Mécanisme D'action
The mechanism of action of 9-Octadecen-1-amine involves its interaction with molecular targets such as cell membranes and proteins. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. In catalysis, this compound acts as a ligand, coordinating with metal ions to form active catalytic complexes.
Comparaison Avec Des Composés Similaires
Stearylamine: A saturated analog of 9-Octadecen-1-amine with similar applications but lacks the unsaturation in the carbon chain.
Oleic Acid: The precursor to this compound, used in similar applications but lacks the amine functional group.
Octadecylamine: Another long-chain amine with similar properties but fully saturated.
Uniqueness: this compound’s uniqueness lies in its unsaturated carbon chain, which imparts flexibility and reactivity not found in fully saturated analogs. This unsaturation allows for additional chemical modifications and interactions, enhancing its versatility in various applications.
Propriétés
Numéro CAS |
1838-19-3 |
|---|---|
Formule moléculaire |
C18H37N |
Poids moléculaire |
267.5 g/mol |
Nom IUPAC |
octadec-9-en-1-amine |
InChI |
InChI=1S/C18H37N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-19H2,1H3 |
Clé InChI |
QGLWBTPVKHMVHM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCN |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCN |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCN |
| 1838-19-3 112-90-3 |
|
Description physique |
Liquid Liquid; mp = 10-20 deg C; [IUCLID] Light yellow pasty liquid with an amine-like odor (mp = 15-30 deg C); [ECHA] Slightly beige paste; [MSDSonline] |
Pictogrammes |
Corrosive; Irritant; Health Hazard; Environmental Hazard |
Numéros CAS associés |
36505-83-6 (hydrofluoride) 3811-68-5 (unspecified acetate) 58920-69-7 (phosphate[1:1]) |
Synonymes |
1-octadeceneamine hydrofluoride 9-octadecen-1-amine AmF 355 amine fluoride 335 n-cis-9-octadecenylamine oleamine oleoylamine oleylamine oleylamine acetate oleylamine acetate, (Z)-isomer oleylamine hydrochloride, (Z)-isomer oleylamine hydrofluoride oleylamine hydrofluoride, (Z)-isomer oleylamine phosphate (1:1) oleylamine phosphate (1:1), (Z)-isomer oleylamine, (E)-isomer oleylamine, (Z)-isome |
Pression de vapeur |
0.0001 [mmHg] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















